2-bromo-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Bromo-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a halogenated 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a 3-fluorobenzylthio group at the 5-position of the thiadiazole ring. Its molecular formula is C₁₇H₁₂BrFN₃OS₂, with an average molecular mass of 437.33 g/mol (estimated). The compound’s structural uniqueness lies in the synergistic presence of bromine (electron-withdrawing) and fluorine (electronegative) substituents, which are known to enhance bioactivity and binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C16H11BrFN3OS2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-bromo-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22) |
InChI Key |
XVTNLBVGKNLNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Benzamide: The final step involves the coupling of the brominated thiadiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogenated benzylthio groups (e.g., 4-chloro in 5j) exhibit higher melting points compared to alkylthio derivatives (e.g., ethyl in 5g), likely due to increased molecular rigidity and intermolecular interactions .
- Bromine substitution in the benzamide ring (target compound) is associated with enhanced potency in related analogs, such as 100% mortality protection in bromo-substituted 1,3,4-thiadiazoles at 60 mg/kg .
Role of Halogenation in Bioactivity
Bromo and fluoro substituents are critical for optimizing pharmacological profiles:
- Bromine : In 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, bromination conferred 100% protection against mortality in preclinical models . This aligns with the target compound’s bromo-substituted benzamide core.
- Fluorine: Fluorine’s electronegativity enhances metabolic stability and target binding. For instance, 3-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e) demonstrated improved pharmacokinetic properties compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
